molecular formula C11H13ClN2O3 B7557335 ethyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate

ethyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate

Cat. No. B7557335
M. Wt: 256.68 g/mol
InChI Key: BTAPTWNYHBLYHM-UHFFFAOYSA-N
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Description

Ethyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate, also known as clopidogrel, is a commonly used antiplatelet medication. It is widely used in the prevention of cardiovascular diseases, such as heart attacks and strokes. Clopidogrel is a prodrug that is metabolized in the liver to form an active metabolite that irreversibly inhibits the P2Y12 receptor on platelets, thereby preventing platelet aggregation.

Mechanism of Action

Clopidogrel works by irreversibly inhibiting the P2Y12 receptor on platelets. This prevents the activation of platelets and subsequent platelet aggregation, which is a key step in the formation of blood clots.
Biochemical and Physiological Effects:
Clopidogrel has been shown to reduce platelet activation and aggregation, thereby reducing the risk of thrombosis. It has also been shown to reduce the expression of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of atherosclerosis.

Advantages and Limitations for Lab Experiments

Clopidogrel has a number of advantages for use in laboratory experiments. It is a well-characterized drug with a known mechanism of action, making it useful for studying platelet function and thrombosis. However, it also has some limitations. Clopidogrel is a prodrug that requires metabolic activation, which can complicate experimental design. Additionally, ethyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate has a relatively short half-life, which may limit its usefulness in long-term experiments.

Future Directions

There are a number of future directions for research on ethyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate. One area of interest is the development of new antiplatelet drugs that are more effective and have fewer side effects than ethyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate. Another area of interest is the identification of biomarkers that can predict response to ethyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate, which could help to personalize treatment and improve outcomes. Finally, there is ongoing research into the use of ethyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate in combination with other drugs, such as aspirin and anticoagulants, to further reduce the risk of cardiovascular events.

Synthesis Methods

The synthesis of ethyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate involves the condensation of 2-chloroacetyl chloride with 4-amino phenol to form 4-(2-chloroacetyl)amino phenol. This intermediate is then reacted with ethyl carbamate to form ethyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate.

Scientific Research Applications

Clopidogrel has been extensively studied in the field of cardiovascular medicine. It has been shown to be effective in reducing the risk of cardiovascular events, such as heart attacks and strokes, in patients with a history of these conditions. Clopidogrel has also been studied in the context of percutaneous coronary intervention (PCI), where it is used to prevent stent thrombosis.

properties

IUPAC Name

ethyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-2-17-11(16)14-9-5-3-8(4-6-9)13-10(15)7-12/h3-6H,2,7H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAPTWNYHBLYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate

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